

D-Psicose (Allulose): Mechanisms of Action on Satiety and Appetite Regulation

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Psicose, also known as Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose. [1] It is found naturally in small quantities in foods like figs, raisins, and wheat.[1][2] With approximately 70% of the sweetness of sucrose but only a fraction of the calories (about 0.2 kcal/g), **D-Psicose** has emerged as a promising sugar substitute in the context of rising global rates of obesity and type 2 diabetes.[1][3] Beyond its low-caloric properties, a growing body of evidence suggests that **D-Psicose** actively modulates key physiological pathways involved in appetite control and satiety. This technical guide provides an in-depth overview of the current scientific understanding of these effects, focusing on hormonal and central nervous system mechanisms, and details the experimental protocols used in key studies.

Core Mechanisms of Satiety and Appetite Regulation

D-Psicose appears to exert its influence on appetite through a dual mechanism: stimulating the release of anorexigenic gut hormones and directly modulating the activity of appetite-regulating neurons in the central nervous system.

Modulation of Gut Hormone Secretion



The gastrointestinal (GI) tract is a critical endocrine organ that senses nutrient intake and releases hormones to regulate hunger and satiety. **D-Psicose** has been shown to significantly influence this system.

- Stimulation of Anorexigenic Hormones: Enteroendocrine L-cells, located throughout the GI tract, secrete hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine tyrosine (PYY) in response to nutrient presence.[4][5] These hormones are known to increase feelings of fullness, slow gastric emptying, and reduce food intake.[4][6][7] Human clinical trials have demonstrated that **D-Psicose** administration significantly stimulates the release of GLP-1, PYY, and cholecystokinin (CCK), another key satiation hormone, when compared to a water placebo.[4][8][9] This hormonal response is a primary contributor to its satiety-enhancing effects. In animal models, the increase in GLP-1 has been directly linked to reduced food intake.[3][10]
- Suppression of Orexigenic Hormones: Ghrelin, often termed the "hunger hormone," is
 primarily secreted by the stomach and its levels rise to signal hunger. Research in animal
 models indicates that **D-Psicose** can inhibit ghrelin-responsive neurons in the
 hypothalamus, thereby counteracting this primary hunger signal.[1][11]
- Independence from Sweet Taste Receptor T1R2/T1R3: While glucose induces the release of GLP-1 and PYY partly through the activation of the gut's sweet taste receptor (T1R2/T1R3), studies utilizing lactisole, an antagonist of the T1R3 subunit, have revealed that **D-Psicose** operates via a different mechanism.[4][8] The **D-Psicose**-induced secretion of GLP-1 and PYY was not diminished by the presence of lactisole, indicating that its signaling pathway for hormone release is independent of the T1R2/T1R3 receptor.[4][8][9]

Central Nervous System Effects on Appetite Control

Beyond its effects in the gut, **D-Psicose** directly impacts the central command center for appetite regulation: the hypothalamic arcuate nucleus (ARC). The ARC contains two key neuronal populations: anorexigenic neurons (e.g., proopiomelanocortin, POMC) that suppress appetite, and orexigenic neurons (e.g., Neuropeptide Y, NPY) that stimulate it.[1]

Studies on isolated murine ARC neurons have shown that **D-Psicose** directly inhibits orexigenic neurons implicated in hunger.[1][11] Specifically, **D-Psicose** was found to:



- Depress the excitatory signals induced by ghrelin in ARC neurons.[1][12]
- Inhibit glucose-sensitive neurons that respond to low glucose levels (a hunger signal).[1][12]
- Reduce spontaneous activity in NPY neurons.[1][12]

In line with these cellular findings, direct intracerebroventricular injection of **D-Psicose** into the brains of mice suppressed appetite-associated food intake, particularly during the early dark phase when hunger is typically promoted.[1][11] This demonstrates a direct central action of **D-Psicose** in suppressing hunger signals, complementing its peripheral effects on gut hormones.

Quantitative Data on Hormonal and Appetite Responses

The following tables summarize key quantitative findings from human and animal studies investigating the effects of **D-Psicose**.

Table 1: Effects of **D-Psicose** on Gut Hormone Concentrations in Humans

Study	Intervention	Compariso n	Outcome Measure	Result	p-value
van der Lugt et al. (2022) [4][8][9]	25 g D- Allulose (intragastric)	Tap Water	Plasma GLP- 1	Significant increase	< 0.0001
van der Lugt et al. (2022) [4][8][9]	25 g D- Allulose (intragastric)	Tap Water	Plasma PYY	Significant increase	< 0.0001
van der Lugt et al. (2022) [4][8][9]	25 g D- Allulose (intragastric)	Tap Water	Plasma CCK	Significant increase	< 0.0001

Table 2: Effects of **D-Psicose** on Food Intake and Body Weight



Study	Model	Intervention	Compariso n	Outcome Measure	Result
lwasaki et al. (2022)[1]	Mice	Intracerebrov entricular D- Allulose	Vehicle	Food Intake (at 2 & 4 hrs)	Significant reduction
Cayabyab et al. (2023)[3] [13]	Rats (12 weeks)	Western Diet + Allulose	Western Diet + Stevia	Food Consumption	Significantly lower
Cayabyab et al. (2023)[3] [13]	Rats (12 weeks)	Western Diet + Allulose	Western Diet + Stevia	Body Weight Gain	Significantly less
Ochiai et al. (2014)[14] [15]	Rats (pair- fed)	High-Sucrose Diet + 5% D- Psicose	High-Sucrose Diet + 5% Cellulose	Body Fat Accumulation	Significantly lower
Han et al. (2018)[15]	Overweight Humans (preliminary)	D-Allulose	Placebo	Fat Mass	Reduction observed

Detailed Experimental Protocols Protocol 1: Human Randomized Controlled Trial on Gut Hormone Release

- Study Design: As detailed by van der Lugt et al. (2022), the study was a randomized, controlled, double-blind, crossover trial.[8][9]
- Participants: The study included 18 healthy participants (5 men) with a mean BMI of 21.9
 kg/m ².[8][9]
- Intervention: In six separate sessions, participants received an intragastric administration of one of the following solutions:
 - o 25 g D-Allulose in 300 mL tap water



- 25 g D-Allulose + 450 ppm lactisole in 300 mL tap water
- 50 g Erythritol in 300 mL tap water
- 50 g Erythritol + 450 ppm lactisole in 300 mL tap water
- 300 mL tap water (Placebo)
- 300 mL tap water + 450 ppm lactisole
- Methodology:
 - Hormone Analysis: Venous blood samples were collected at baseline and at fixed intervals
 post-administration to measure plasma concentrations of GLP-1, PYY, and CCK using
 established immunoassays.[8][9]
 - Appetite Assessment: Subjective sensations of appetite, satiety, and fullness were assessed using validated Visual Analogue Scales (VAS) at corresponding time intervals.[8]
 - Gastric Emptying: A ¹³C-sodium acetate breath test was used to determine the rate of gastric emptying.[8][9]
- Data Analysis: Data were analyzed using linear mixed-model analysis to account for the crossover design and repeated measures.

Protocol 2: Murine Study on Central Nervous System Effects

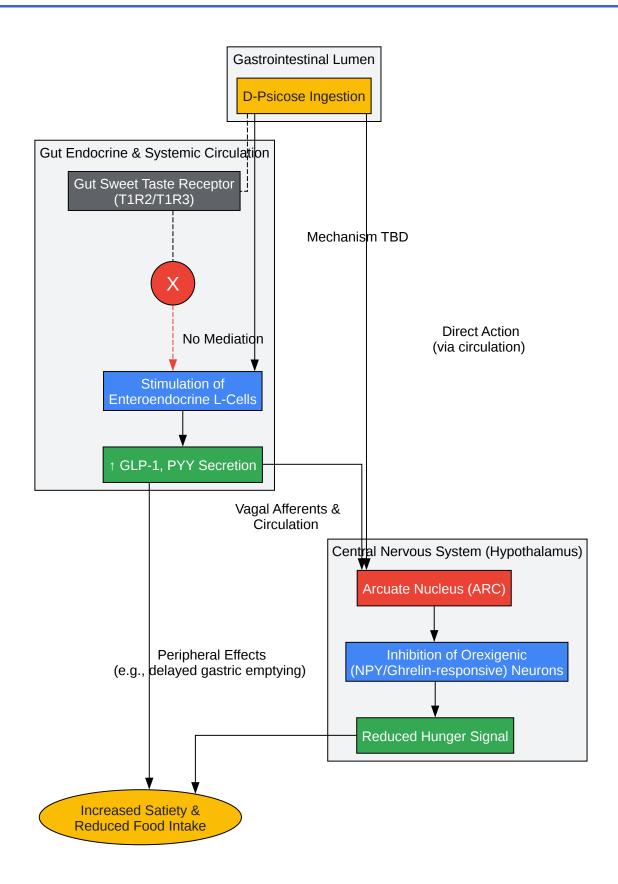
- Study Design: As described by Iwasaki et al. (2022), this study involved ex vivo neuronal analysis and in vivo behavioral assessment.[1][12]
- Animal Model: Male C57BL/6J mice and NPY-GFP transgenic mice were used.
- Methodology:
 - Neuronal Activity Measurement:
 - Single neurons were isolated from the hypothalamic ARC of the mice.



- Cytosolic free Ca²⁺ concentration ([Ca²⁺]i), an indicator of neuronal activity, was measured using fura-2 microfluorometry.[1][12]
- The response of these neurons to various stimuli (ghrelin, low glucose) was recorded before and after the application of D-Allulose to the superfusion solution.[1][12]
- Central Administration and Food Intake:
 - A guide cannula was surgically implanted for intracerebroventricular (ICV) injection of D-Allulose directly into the brain.
 - Following a recovery period, D-Allulose was injected at the beginning of the dark phase (the active feeding period for mice).
 - Cumulative food intake was precisely measured at 2, 4, 6, and 24 hours post-injection.

Visualizations of Pathways and Workflows

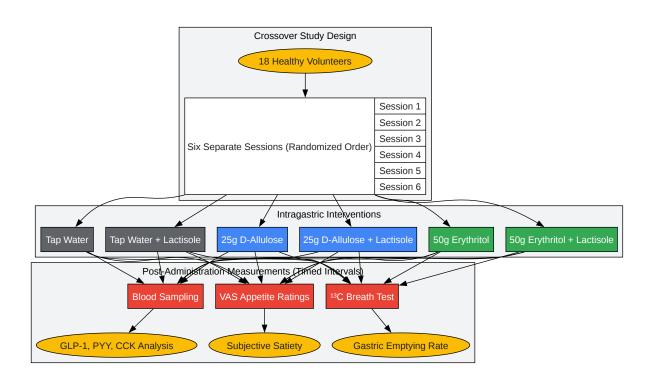




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Caption: **D-Psicose** dual-action satiety signaling pathway.

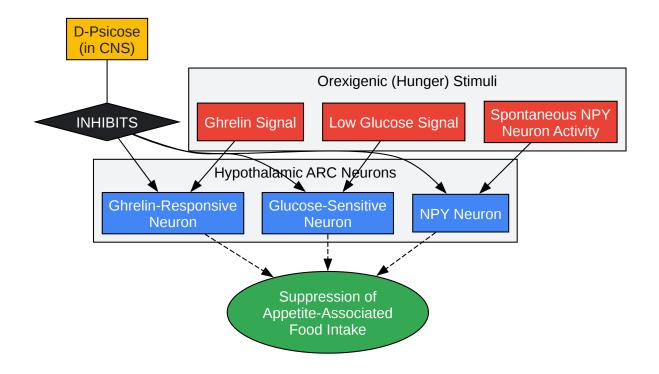




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Caption: Workflow for a human crossover trial on **D-Psicose**.





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Caption: **D-Psicose**'s central inhibition of hunger neurons.

Conclusion

D-Psicose (Allulose) demonstrates significant potential as a functional ingredient for appetite regulation and weight management. Its efficacy stems from a multi-pronged physiological mechanism that involves both peripheral and central pathways. In the periphery, it stimulates the release of key anorexigenic gut hormones, including GLP-1 and PYY, through a pathway that is notably independent of the T1R2/T1R3 sweet taste receptor. Centrally, it acts directly on the hypothalamus to inhibit orexigenic neurons that drive hunger. The combined effect of these actions is an increase in satiety and a reduction in food intake. For researchers and professionals in drug development, **D-Psicose** represents a compelling non-pharmacological agent for modulating the gut-brain axis to promote metabolic health. Further long-term clinical trials in diverse populations are warranted to fully elucidate its role in sustained weight management and as a potential adjunct therapy for metabolic disorders.



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